molecular formula C19H16O7 B3440877 2-{[3-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETIC ACID

2-{[3-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETIC ACID

Cat. No.: B3440877
M. Wt: 356.3 g/mol
InChI Key: NSTOFPBKTLNURF-UHFFFAOYSA-N
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Description

This compound is a benzofuran derivative characterized by a 2,5-dimethoxybenzoyl substituent at the 3-position of the benzofuran core and an acetic acid moiety linked via an ether bridge at the 5-position. The benzofuran scaffold is known for its metabolic stability and ability to engage in π-π stacking, while the dimethoxybenzoyl group may enhance lipophilicity and receptor binding.

Properties

IUPAC Name

2-[[3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O7/c1-23-11-3-5-16(24-2)14(7-11)19(22)15-9-26-17-6-4-12(8-13(15)17)25-10-18(20)21/h3-9H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTOFPBKTLNURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETIC ACID typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethoxybenzoyl Group: This step often involves Friedel-Crafts acylation using 2,5-dimethoxybenzoyl chloride and a Lewis acid catalyst.

    Attachment of the Oxyacetic Acid Moiety: This can be done through esterification or etherification reactions, followed by hydrolysis to yield the final acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the dimethoxybenzoyl group, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers.

Scientific Research Applications

2-{[3-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzofuran Derivatives

a) 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole (Saitoh et al., 2009)
  • Structural Differences :
    • The acetic acid group in the target compound is replaced by a 5-methyl-1,3,4-oxadiazole ring.
    • A 4-(alkylsulfinyl)phenyl group substitutes the 2,5-dimethoxybenzoyl moiety.
  • The alkylsulfinyl group introduces chirality and polarizability, which may improve blood-brain barrier permeability, as demonstrated in glycogen synthase kinase-3β (GSK-3β) inhibition studies .
b) Benzofuran-based COX-2 Inhibitors
  • Structural Differences :
    • Common substituents include sulfonamide or methylsulfonyl groups instead of the dimethoxybenzoyl-acetic acid system.
  • Functional Implications :
    • Sulfonamide groups in COX-2 inhibitors enhance selectivity for the enzyme’s hydrophobic pocket, whereas the acetic acid group in the target compound may favor interactions with polar residues in alternative targets.

Substituent-Specific Comparisons

a) Methoxybenzoyl vs. Alkylsulfinyl Groups
  • Methoxybenzoyl (Target Compound) :
    • The 2,5-dimethoxy arrangement provides steric bulk and electron-donating effects, favoring interactions with aromatic residues in enzyme active sites.
  • Alkylsulfinyl (Saitoh et al.) :
    • Sulfur-based groups improve redox stability and modulate electron density, critical for GSK-3β inhibition .
b) Acetic Acid vs. Oxadiazole Moieties
  • Acetic Acid :
    • Enhances water solubility (logP reduction) but may limit membrane permeability.
    • Capable of hydrogen bonding with catalytic residues (e.g., serine/threonine kinases).
  • Oxadiazole :
    • Higher lipophilicity (logP increase) supports CNS penetration.
    • Resists enzymatic hydrolysis, improving in vivo half-life .

Tabulated Comparison of Key Properties

Property Target Compound Saitoh et al. (2009) Analogue COX-2 Inhibitor Analogue
Core Structure Benzofuran Benzofuran Benzofuran
3-Position Substituent 2,5-Dimethoxybenzoyl 4-(Alkylsulfinyl)phenyl Sulfonamide/Methylsulfonyl
5-Position Substituent Acetic Acid 5-Methyl-1,3,4-oxadiazole Methyl/Halogen
logP (Predicted) ~2.8 (moderate hydrophilicity) ~3.5 (lipophilic) ~2.0–4.5 (varies with group)
Biological Target Hypothesized kinase inhibition GSK-3β COX-2
BBB Permeability Likely low High Low (peripheral action)

Research Findings and Implications

  • Target Compound: No direct biological data is available in the provided evidence.
  • Saitoh et al. Analogue :
    • Demonstrated IC₅₀ values of 10–50 nM against GSK-3β, with >100-fold selectivity over CDK2 and ERK2. The alkylsulfinyl group was critical for potency .
  • COX-2 Inhibitors :
    • Benzofuran derivatives with sulfonamide groups showed IC₅₀ values < 1 μM against COX-2, highlighting the importance of substituent electronics for selectivity.

Methodological Considerations

  • Structural Determination :
    • Programs like SHELXL () are widely used for refining small-molecule crystal structures, which would aid in confirming the target compound’s conformation and intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[3-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETIC ACID
Reactant of Route 2
2-{[3-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETIC ACID

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